Product packaging for 1-Butanone,1-benzo[b]thien-5-yl-(Cat. No.:)

1-Butanone,1-benzo[b]thien-5-yl-

Cat. No.: B8483669
M. Wt: 204.29 g/mol
InChI Key: NKZLKBWKUFFTTE-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Scaffolds in Organic Synthesis

The benzo[b]thiophene scaffold, a bicyclic system where a thiophene (B33073) ring is fused to a benzene (B151609) ring, is recognized as a "privileged" structure in medicinal chemistry and organic synthesis. Current time information in IN. This importance stems from its widespread presence in numerous natural products, pharmaceutical agents, and advanced materials. Current time information in IN. The planar, electron-rich nature of the benzo[b]thiophene system, conferred by the sulfur atom, facilitates binding interactions with various enzymes and receptors, making it a valuable pharmacophore in drug design. nih.govthieme-connect.com

Substituted benzo[b]thiophenes exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. nih.gov This versatility has driven the development of diverse synthetic methodologies to access functionalized benzo[b]thiophene derivatives. thieme-connect.com For instance, palladium-catalyzed cross-coupling reactions have been employed for the C2-selective arylation of benzo[b]thiophene 1,1-dioxides, creating novel π-conjugated frameworks with interesting photoluminescence properties. acs.org The scaffold's utility is not limited to medicine; it is also used to create dyes and other functional organic materials.

Role of Ketone Functionalities in Heterocyclic Architectures

The introduction of a ketone functionality onto a heterocyclic scaffold, such as benzo[b]thiophene, profoundly influences the molecule's chemical and physical properties. Aryl ketones are highly versatile synthetic intermediates, serving as attractive precursors for the construction of more complex heterocyclic systems. nih.govthieme-connect.com The carbonyl group can be readily transformed into a variety of other functional groups, and its presence provides a handle for modifying a molecule's pharmacokinetic profile, including properties like solubility and hydrogen bonding capacity, which are critical in drug development. nih.govthieme-connect.com

Furthermore, the ketone group can act as a directing group in transition metal-catalyzed reactions, controlling the regioselectivity of C-H bond functionalization on the aromatic core. acs.org This allows for precise, late-stage modification of complex molecules. Ketones are also fundamental building blocks in multicomponent reactions for synthesizing larger heterocyclic frameworks, such as the condensation reaction with o-phenylenediamines to produce 1,5-benzodiazepines, another important class of bioactive compounds. nih.govnih.gov

Contextualization of 1-Butanone, 1-benzo[b]thien-5-yl- within Advanced Organic Chemistry

The specific compound, 1-Butanone, 1-benzo[b]thien-5-yl-, embodies the convergence of the two aforementioned structural motifs. It is characterized by a four-carbon ketone chain (butanone) attached at the 5-position of the benzo[b]thiophene ring system. While detailed research dedicated exclusively to this molecule is not extensively documented in publicly available literature, its structure places it firmly within the class of compounds of high interest to synthetic and medicinal chemists.

Based on the known reactivity of related compounds, 1-Butanone, 1-benzo[b]thien-5-yl- is a valuable potential intermediate. The ketone functionality can be a site for nucleophilic attack, reduction to an alcohol, or conversion to an amine, while the benzo[b]thiophene ring can undergo various electrophilic substitution or metal-catalyzed cross-coupling reactions. Research on structurally similar molecules, such as benzo[b]thiophene derivatives with different acyl groups or substitution patterns, is widespread. These related compounds are investigated for their potential as antimicrobial agents, serotonin (B10506) receptor modulators, and more, highlighting the perceived value of this structural class. nih.govontosight.aiuni.lu Therefore, 1-Butanone, 1-benzo[b]thien-5-yl- represents a logical, albeit underexplored, building block for the synthesis of novel and potentially bioactive molecules.

Chemical Data and Research Context

While specific experimental research findings for 1-Butanone, 1-benzo[b]thien-5-yl- are limited, its basic chemical properties can be cataloged. To illustrate the rich research landscape of this chemical class, a table of related benzo[b]thiophene ketones and their research context is also provided.

Table 1: Properties of 1-Butanone, 1-benzo[b]thien-5-yl-

PropertyValueSource
CAS Number 360575-87-7 aobchem.com.cnechemhub.com
Molecular Formula C₁₂H₁₂OS aobchem.com.cn
Molecular Weight 204.29 g/mol aobchem.com.cn
IUPAC Name 1-(1-Benzothiophen-5-yl)butan-1-oneN/A

Table 2: Examples of Research on Substituted Benzo[b]thiophene Ketones and Related Derivatives

Compound Class/DerivativeResearch Context/ApplicationSource(s)
Benzo[b]thiophene AcylhydrazonesInvestigated as potential antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.govnih.gov
1-(1-Benzothiophen-3-yl)-4-(amino)butan-1-onesSynthesized and studied for potential pharmacological effects, often as hydrobromide or hydrochloride salts to improve solubility. ontosight.aiuni.luuni.lu
C2-Arylated Benzo[b]thiophene 1,1-DioxidesSynthesized via Pd-catalyzed C-H activation for potential use in organic functional materials with photoluminescent properties. acs.org
Amide derivatives from α-chloro alkyl heterocyclesSynthesized via enantioselective carbonylative coupling reactions, demonstrating a route to chiral amides for pharmaceutical development. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12OS B8483669 1-Butanone,1-benzo[b]thien-5-yl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)butan-1-one

InChI

InChI=1S/C12H12OS/c1-2-3-11(13)9-4-5-12-10(8-9)6-7-14-12/h4-8H,2-3H2,1H3

InChI Key

NKZLKBWKUFFTTE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)SC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Butanone,1 Benzo B Thien 5 Yl

Strategies for Benzo[b]thiophene Core Construction

The benzo[b]thiophene scaffold is a privileged structure in medicinal and materials chemistry. nih.gov Its synthesis has been achieved through numerous methods, which can be broadly categorized into the direct cyclization to form the fused thiophene (B33073) ring and other alternative strategies. nih.govontosight.ai

A prominent and effective strategy for constructing the benzo[b]thiophene core involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This method has been developed using a range of electrophilic agents to induce the ring-closing reaction. nih.gov Traditional electrophiles include iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), and bromine (Br₂). nih.gov

More recent advancements have introduced novel electrophilic sulfur reagents. For instance, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been successfully employed for the electrophilic cyclization of various substituted o-alkynyl thioanisoles. nih.govorganic-chemistry.org This reaction proceeds under moderate conditions at room temperature, tolerates a wide array of functional groups, and consistently produces excellent yields of 2,3-disubstituted benzo[b]thiophenes. nih.govorganic-chemistry.org The mechanism is believed to initiate with the attack of the alkyne on the electrophilic sulfur atom of the salt, leading to cyclization. nih.gov

Another approach involves an iodine-mediated one-pot iodocyclization/alkylation of 2-alkynylthioanisoles, which allows for the synthesis of diverse 2,3-disubstituted benzo[b]thiophenes in high yields. researchgate.net Libraries of multi-substituted benzo[b]thiophenes have also been generated via electrophilic cyclization of alkynes using I₂ in dichloromethane, followed by further diversification. nih.gov

Table 1: Comparison of Selected Cyclization Methods for Benzo[b]thiophene Synthesis
MethodPrecursorKey ReagentsKey FeaturesReference
Electrophilic Cyclizationo-Alkynyl thioanisoleI₂, ICl, Br₂, NISWell-established, direct access to the core. nih.gov
Sulfur-Mediated Electrophilic Cyclizationo-Alkynyl thioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborateHigh yields, mild conditions, introduces a thiomethyl group at C-3. nih.govorganic-chemistry.org
Iodocyclization/Alkylation2-AlkynylthioanisoleIodine, 1,3-dicarbonyl substratesOne-pot synthesis of complex, diverse structures. researchgate.net
Intramolecular Wittig Reaction2-Mercaptobenzyltriphenylphosphonium bromide, Acyl chloridesTriethylamineForms the ring from acyclic precursors. nih.gov

Beyond direct electrophilic cyclization, several other innovative routes to the benzo[b]thiophene nucleus have been developed.

Base-Catalyzed Rearrangement: An efficient protocol utilizes a base-promoted propargyl–allenyl rearrangement of specific precursors, followed by cyclization to yield the benzothiophene (B83047) structure. researchgate.net

Aryne-Based Synthesis: A one-step intermolecular reaction between arynes and alkynyl sulfides provides a facile route to a wide range of 3-substituted benzo[b]thiophenes. rsc.orgnih.gov This method benefits from easily accessible starting materials, such as o-silylaryl triflates, and demonstrates good functional group tolerance. rsc.orgnih.gov

Electrochemical Synthesis: An electrochemically-promoted method involves the reaction of sulfonhydrazides with internal alkynes. nih.gov This approach proceeds through a selective ipso-addition to form a quaternary spirocyclization intermediate, ultimately leading to benzo[b]thiophene-1,1-dioxides under mild, room-temperature conditions without the need for transition metal catalysts. nih.gov

Intramolecular Wittig Reaction: The reaction of a phosphonium (B103445) salt derived from 2-mercaptobenzyl alcohol with acyl chlorides can be used to construct the benzo[b]thiophene ring. nih.gov

One-Step Synthesis from o-Chlorobenzaldehyde: A straightforward one-step synthesis of the parent nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) from commercially available o-chlorobenzaldehyde and sodium hydrosulfide (B80085) has been reported, showcasing a direct assembly from simple precursors. researchgate.net

Installation of the Butanone Moiety

Once the benzo[b]thiophene core is formed, the next critical step is the introduction of the butanoyl group at the C-5 position. This can be accomplished through several classic and modern synthetic reactions.

Friedel-Crafts acylation is a fundamental and direct method for installing acyl groups onto aromatic rings. rsc.org The reaction typically involves an acyl chloride (like butyryl chloride) or an anhydride (B1165640) (butanoic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govrsc.org

For benzo[b]thiophene, the regioselectivity of electrophilic substitution is a key consideration. While substitution often favors the C2 or C3 positions, acylation at the C5 position of an unsubstituted benzo[b]thiophene can be achieved, although mixtures of isomers are possible. stackexchange.com The presence of directing groups on the benzene (B151609) portion of the molecule can enhance selectivity for the C5 position. The reaction conditions are comparable to standard Friedel-Crafts alkylation, but acylation has the advantage of avoiding poly-alkylation and rearrangement side reactions. rsc.org Zeolite catalysts have also been explored as reusable, environmentally friendlier alternatives to traditional Lewis acids for the acylation of thiophenes. researchgate.net

Table 2: General Conditions for Friedel-Crafts Acylation
Acylating AgentCatalystSolventKey FeaturesReference
Butyryl chlorideAluminum chloride (AlCl₃)Dichloromethane, Carbon disulfideClassic, high-yielding method. Requires stoichiometric catalyst. rsc.orggoogle.com
Butanoic anhydrideLewis Acids (e.g., AlCl₃)NitrobenzeneAlternative to acyl chlorides. rsc.org
Butanoic anhydrideZeolite C25Solvent-freeHigh activity, reusable, and environmentally benign. researchgate.net

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions as an alternative to Friedel-Crafts acylation for ketone synthesis. nih.gov These methods can offer greater functional group tolerance and regiochemical control. A plausible strategy involves the coupling of a 5-functionalized benzo[b]thiophene, such as 5-bromobenzo[b]thiophene (B107969) or benzo[b]thien-5-yl trifluoromethanesulfonate (B1224126).

One such approach is a Heck-type reaction. For example, the synthesis of 1-(benzo[b]thiophen-6-yl)ethanone (B3121979) was achieved by reacting benzo[b]thiophen-6-yl trifluoromethanesulfonate with n-butyl vinyl ether in the presence of a palladium catalyst, followed by acidic hydrolysis of the resulting vinyl ether intermediate to reveal the ketone. chemicalbook.com A similar sequence starting from the corresponding 5-substituted benzo[b]thiophene could be employed to synthesize the target compound.

Other palladium-catalyzed reactions, such as Stille or Suzuki-Miyaura couplings, could also be envisioned. nih.gov This would involve reacting the 5-functionalized benzo[b]thiophene with an appropriate organotin or organoboron reagent that carries a protected butanone functionality.

The butanone side chain can also be constructed in a stepwise fashion from a simpler functional group at the C-5 position. This approach allows for greater control and can be useful if direct acylation or coupling is problematic. A representative multi-step sequence could be:

Introduction of a Carbonyl Group: A benzo[b]thiophene-5-carbaldehyde can be prepared via methods like the Vilsmeier-Haack-Arnold reaction on a suitable precursor. researchgate.net

Chain Elongation: The aldehyde can then be subjected to a Grignard reaction with propylmagnesium bromide. This nucleophilic addition elongates the carbon chain and produces a secondary alcohol, 1-(benzo[b]thien-5-yl)butan-1-ol.

Oxidation: The final step is the oxidation of the secondary alcohol to the desired ketone, 1-butanone, 1-benzo[b]thien-5-yl-. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), a Swern oxidation, or Dess-Martin periodinane are effective for this transformation.

This multi-step approach, while longer, provides a versatile and reliable pathway to the target ketone. A related multi-step sequence involves starting with a carboxylic acid, converting it to an activated species like a hydrazide, and then performing further reactions. nih.gov

Regioselectivity and Stereoselectivity in Synthesis of Benzothienyl Ketones

The synthesis of benzothienyl ketones, including 1-butanone, 1-benzo[b]thien-5-yl-, often involves electrophilic substitution reactions, where controlling the position of the incoming acyl group (regioselectivity) is a primary challenge. Stereoselectivity becomes a factor in reactions that create chiral centers.

Regioselectivity in Friedel-Crafts Acylation

The most common method for synthesizing aryl ketones is the Friedel-Crafts acylation. In the case of benzo[b]thiophene, the molecule presents two rings for potential substitution: the benzene ring and the thiophene ring. The regioselectivity of this reaction is influenced by the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction.

For the parent thiophene ring, electrophilic substitution preferentially occurs at the C2 position over the C3 position. This preference is attributed to the greater stabilization of the positive charge in the intermediate formed by attack at C2, which can be delocalized over more resonance structures compared to the intermediate from C3 attack. stackexchange.com

When this thiophene ring is fused to a benzene ring, as in benzo[b]thiophene, the situation becomes more complex. Electrophilic attack can occur at the C2, C3, C4, C5, C6, or C7 positions. The primary positions for acylation are generally the C2 and C3 positions on the thiophene ring and the C5 position on the benzene ring. The outcome often depends on the reaction conditions and the specific Lewis acid catalyst used.

To achieve substitution at a specific position, such as the C5 position required for 1-butanone, 1-benzo[b]thien-5-yl-, direct acylation of unsubstituted benzo[b]thiophene can be challenging due to the formation of multiple isomers. Modern synthetic strategies often employ directing groups or pre-functionalized starting materials to ensure high regioselectivity. For example, methods involving ortho-lithiation can direct substitution to specific positions. researchgate.netresearchgate.net Furthermore, the use of solid acid catalysts like zeolites has been shown to favor para-substituted products in electrophilic aromatic substitutions, which could potentially be applied to favor the 5-position in benzo[b]thiophene acylation. researchgate.net

Table 1: Factors Influencing Regioselectivity in the Synthesis of Benzothienyl Ketones

FactorInfluence on Regioselectivity
Substrate The electronic nature of the benzo[b]thiophene ring system directs the incoming electrophile. The thiophene moiety is generally more reactive than the benzene moiety.
Catalyst The choice of Lewis acid (e.g., AlCl₃, FeCl₃) and its concentration can significantly alter the ratio of isomeric products. Solid acid catalysts like zeolites can enhance selectivity for specific positions. researchgate.netresearchgate.net
Solvent The polarity of the solvent can influence the stability of the reaction intermediates, thereby affecting the product distribution.
Temperature Reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, leading to different major products.
Directing Groups The presence of existing substituents on the benzo[b]thiophene ring can direct the acylation to a specific position.

Stereoselectivity in Benzothienyl Ketone Synthesis

The target molecule, 1-butanone, 1-benzo[b]thien-5-yl-, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, its direct synthesis from achiral precursors does not involve stereoselectivity.

However, stereoselectivity is a critical consideration in the synthesis of related benzothienyl ketones that do possess chiral centers or in subsequent reactions of the ketone group. For instance, if the ketone at the 5-position were to be reduced to a secondary alcohol, a new chiral center would be created. The stereochemical outcome of such a reduction (i.e., the formation of (R)- or (S)-1-(benzo[b]thiophen-5-yl)butan-1-ol) would depend on the reducing agent and reaction conditions used. Asymmetric synthesis, employing chiral catalysts or reagents, would be necessary to produce a single enantiomer selectively.

While specific studies on the stereoselective synthesis of derivatives of 1-butanone, 1-benzo[b]thien-5-yl- are not widely reported, the principles are well-established in organic synthesis. For example, stereoselective methods have been developed for the synthesis of complex heterocyclic systems like benzodiazepines and benzoquinolizidines, often involving catalytic processes that control the formation of new stereocenters with high fidelity. nih.govnih.gov These strategies could be adapted for the stereocontrolled synthesis of chiral molecules derived from the benzothienyl ketone scaffold.

Advances in Scalable Synthesis of 1-Butanone, 1-benzo[b]thien-5-yl-

Moving from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges, including cost, safety, efficiency, and environmental impact. Recent advances in synthetic methodology aim to address these challenges for the production of compounds like 1-butanone, 1-benzo[b]thien-5-yl-.

A key area of advancement is in the catalysis of the Friedel-Crafts acylation. Traditional methods often require stoichiometric amounts of Lewis acids like aluminum chloride, which generates significant waste. Modern approaches focus on using catalytic amounts of more environmentally benign and recyclable catalysts.

Solid Acid Catalysts: Zeolites, such as Hβ zeolite, have emerged as highly effective and reusable catalysts for Friedel-Crafts acylations. researchgate.net Their well-defined pore structures can impart shape selectivity, potentially improving the regioselectivity of the reaction. Furthermore, they are easily separated from the reaction mixture, simplifying purification and reducing waste. Studies have shown that these catalysts can be regenerated and reused multiple times with minimal loss of activity, making them ideal for scalable, continuous processes. researchgate.net

Ionic Liquids: Ionic liquids (ILs) have been explored as alternative reaction media for Friedel-Crafts reactions. beilstein-journals.org They can act as both the solvent and the catalyst, and their properties can be tuned by modifying their cation and anion. Some ionic liquids can be used in catalytic amounts and recycled, offering a greener alternative to traditional solvents and catalysts. Research has demonstrated successful gram-scale acylations in tunable aryl alkyl ionic liquids, showcasing their potential for scalability. beilstein-journals.org

Electrochemical Synthesis: Electrosynthesis represents a modern and green approach to constructing complex molecules. nih.gov By using electricity to drive chemical reactions, the need for stoichiometric chemical oxidants or reductants can be eliminated. While a direct electrochemical synthesis of 1-butanone, 1-benzo[b]thien-5-yl- has not been specifically reported, electrochemical methods have been successfully applied to the synthesis of the benzo[b]thiophene core structure on a multi-millimole scale, demonstrating the potential for scalability. nih.gov

Table 2: Comparison of Synthetic Methods for Scalability

MethodAdvantages for Scalable SynthesisPotential Challenges
Traditional Friedel-Crafts Well-established and versatile.Requires stoichiometric Lewis acids, significant waste generation, difficult purification.
Zeolite Catalysis Catalytic, reusable catalyst, high selectivity, environmentally friendly. researchgate.netMay require higher temperatures, catalyst deactivation over time.
Ionic Liquid Media Can act as both solvent and catalyst, recyclable, tunable properties. beilstein-journals.orgHigh cost of ionic liquids, potential viscosity issues.
Electrochemical Methods Avoids chemical reagents, mild conditions, high atom economy. nih.govRequires specialized equipment, optimization of electrode materials and conditions.

These advancements in catalysis and reaction technology pave the way for more efficient, cost-effective, and sustainable industrial-scale synthesis of 1-butanone, 1-benzo[b]thien-5-yl- and other valuable benzothiophene derivatives.

Chemical Transformations and Derivatization of 1 Butanone,1 Benzo B Thien 5 Yl

Annulation and Ring-Forming Reactions Involving the Butanone Chain

The butanone side chain of 1-Butanone, 1-benzo[b]thien-5-yl- serves as a versatile building block for the construction of fused heterocyclic systems. The presence of the carbonyl group and adjacent α- and β-methylene groups allows for a variety of classical and modern annulation reactions. These reactions are instrumental in creating novel polycyclic frameworks incorporating the benzo[b]thiophene moiety, which are of interest in medicinal chemistry and materials science.

One of the most common strategies involves the reaction of the α-methylene group, which can be readily deprotonated to form an enolate. This nucleophilic intermediate can then react with various electrophiles to initiate cyclization. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings.

A well-established method for constructing a new thiophene (B33073) ring is the Gewald reaction . This one-pot, multi-component reaction typically involves a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. For 1-Butanone, 1-benzo[b]thien-5-yl-, this reaction would proceed through the initial Knoevenagel condensation of the ketone with the α-cyanoester, followed by the addition of sulfur to the α-position of the newly formed α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization would yield a highly substituted aminothiophene fused to the butanone chain.

Another important class of annulation reactions involves the formation of nitrogen-containing heterocycles such as pyrazoles, pyrimidines, and pyridines. The synthesis of pyrazoles can be achieved through the condensation of the butanone with hydrazine (B178648) or its derivatives. The reaction likely proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the substitution on the hydrazine and the reaction conditions.

The construction of a pyrimidine (B1678525) ring can be accomplished by reacting the butanone with a 1,3-dicarbonyl compound and a nitrogen source like urea (B33335) or thiourea, often in a Biginelli-type reaction. Alternatively, the reaction of an enaminone derived from the butanone with a suitable amidine can also lead to pyrimidine formation.

The Hantzsch pyridine (B92270) synthesis offers a pathway to fused dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. This multi-component reaction would involve the condensation of the butanone (acting as the β-ketoester equivalent after appropriate functionalization), an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate.

Below is a table summarizing potential annulation reactions involving the butanone chain of 1-Butanone, 1-benzo[b]thien-5-yl-.

Reaction NameReagentsFused Heterocycle Formed (General Structure)
Gewald ReactionEthyl cyanoacetate, Sulfur, Morpholine (base)Aminothiophene
Pyrazole SynthesisHydrazine hydratePyrazole
Pyrimidine SynthesisUrea, Ethyl acetoacetate, Acid or Base catalystPyrimidine
Hantzsch Pyridine SynthesisFormaldehyde, Ethyl acetoacetate, AmmoniaDihydropyridine (B1217469) (leading to Pyridine)

Synthesis of Analogs and Conjugates of 1-Butanone, 1-benzo[b]thien-5-yl-

The synthesis of analogs and conjugates of 1-Butanone, 1-benzo[b]thien-5-yl- is a key strategy for modulating its physicochemical properties and biological activity. These modifications can be broadly categorized into derivatization of the butanone chain and attachment of other molecular entities.

Analogs are typically synthesized by modifying the butanone side chain. For example, α-halogenation of the ketone can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-halo ketone is a versatile intermediate that can undergo nucleophilic substitution with various amines, thiols, or alcohols to introduce a wide range of functional groups at the α-position.

Reduction of the carbonyl group offers another route to analogs. Using a reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol, 1-(benzo[b]thien-5-yl)butan-1-ol. More vigorous reduction conditions, such as the Wolff-Kishner or Clemmensen reduction, would lead to the complete deoxygenation of the carbonyl group to afford 5-butylbenzo[b]thiophene.

The active methylene (B1212753) group adjacent to the carbonyl can also be a site for derivatization. For instance, alkylation at the α-position can be achieved by treating the ketone with a base followed by an alkyl halide.

Conjugates of 1-Butanone, 1-benzo[b]thien-5-yl- can be prepared by linking it to other molecules, such as peptides, carbohydrates, or fluorescent tags. A common approach involves the reaction of the carbonyl group to form an oxime or a hydrazone. For example, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. This oxime can then be further functionalized. Similarly, reaction with a hydrazine derivative, such as a hydrazide-functionalized biomolecule, would form a stable hydrazone conjugate.

The following table provides examples of synthetic strategies for generating analogs and conjugates of 1-Butanone, 1-benzo[b]thien-5-yl-.

Modification TypeReagentsProduct Type
α-HalogenationN-Bromosuccinimide (NBS)α-Bromo-1-(benzo[b]thien-5-yl)butan-1-one
ReductionSodium borohydride (NaBH₄)1-(Benzo[b]thien-5-yl)butan-1-ol
DeoxygenationHydrazine hydrate, Potassium hydroxide5-Butylbenzo[b]thiophene
Oxime FormationHydroxylamine hydrochloride1-(Benzo[b]thien-5-yl)butan-1-one oxime
Hydrazone FormationPhenylhydrazine1-(Benzo[b]thien-5-yl)butan-1-one phenylhydrazone

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in the Synthesis of 1-Butanone,1-benzo[b]thien-5-yl-

The primary route for the synthesis of 1-Butanone, 1-benzo[b]thien-5-yl- is the Friedel-Crafts acylation of benzo[b]thiophene. sigmaaldrich.comchemguide.co.uk This classic electrophilic aromatic substitution reaction provides an efficient method for introducing an acyl group onto an aromatic ring. chemistrysteps.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), and involves the reaction of benzo[b]thiophene with an acylating agent, in this case, butanoyl chloride. sigmaaldrich.comchemguide.co.uk

The mechanism proceeds through several distinct steps:

Formation of the Electrophile : The Lewis acid catalyst reacts with butanoyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the rearrangements often observed in Friedel-Crafts alkylations. chemistrysteps.comyoutube.com

Electrophilic Attack : The electron-rich π-system of the benzo[b]thiophene ring attacks the electrophilic carbon of the acylium ion. This attack can theoretically occur at various positions on the ring, but for the synthesis of the target compound, it occurs at the C5 position. The regioselectivity is a critical aspect, influenced by the electronic properties of the benzo[b]thiophene nucleus.

Formation of the Arenium Ion (Sigma Complex) : The attack by the aromatic ring results in the formation of a carbocation intermediate known as an arenium ion or sigma complex. In this intermediate, the aromaticity of the thiophene (B33073) or benzene (B151609) ring is temporarily disrupted. chemistrysteps.com

Restoration of Aromaticity : A base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. libretexts.org This step restores the aromatic system and yields the final product, 1-Butanone, 1-benzo[b]thien-5-yl-, along with regenerating the Lewis acid catalyst and forming HCl. libretexts.org

Transition-metal-catalyzed reactions, particularly those using palladium, also offer modern and versatile methods for the synthesis of substituted benzo[b]thiophenes, though Friedel-Crafts acylation remains a direct and common method for introducing ketone functionalities. researchgate.netkfupm.edu.sa

Table 1: Key Steps in the Friedel-Crafts Acylation of Benzo[b]thiophene

StepDescriptionKey Intermediates
1 Generation of the acylium ion from butanoyl chloride and AlCl₃.Butanoyl acylium ion (CH₃CH₂CH₂CO⁺)
2 Nucleophilic attack of the benzo[b]thiophene π-electrons on the acylium ion.-
3 Formation of a resonance-stabilized carbocation intermediate.Arenium ion (Sigma Complex)
4 Deprotonation by AlCl₄⁻ to restore aromaticity.Final product, regenerated AlCl₃

Understanding Reactivity Patterns of the Benzo[b]thienyl Ketone Moiety

The chemical reactivity of 1-Butanone, 1-benzo[b]thien-5-yl- is dictated by the interplay between the benzo[b]thiophene nucleus and the butanoyl substituent.

The benzo[b]thiophene ring system is an electron-rich aromatic heterocycle, making it susceptible to further electrophilic substitution. However, the presence of the butanoyl group at the C5 position significantly influences subsequent reactions. The carbonyl group is strongly deactivating due to its electron-withdrawing nature (both by induction and resonance). chemistrysteps.com This deactivation reduces the nucleophilicity of the aromatic ring, making further electrophilic substitutions more difficult. The acyl group acts as a meta-director for any subsequent substitution on the benzene portion of the fused ring system.

The ketone functional group itself is a site of reactivity. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. Typical reactions include:

Reduction : The carbonyl group can be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) or to the corresponding alkyl chain (to form 5-butylbenzo[b]thiophene) via methods like the Clemmensen or Wolff-Kishner reduction. chemguide.co.ukyoutube.com

Condensation Reactions : The α-hydrogens of the butanoyl group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions.

Nucleophilic Addition : The carbonyl group can undergo addition reactions with a variety of nucleophiles.

The presence of the bulky and electron-rich benzo[b]thienyl group can sterically and electronically influence the accessibility and reactivity of the carbonyl group compared to a simple aliphatic ketone.

Transition State Analysis in Key Transformations

The key transformation in the synthesis of 1-Butanone, 1-benzo[b]thien-5-yl- via Friedel-Crafts acylation is the carbon-carbon bond formation between the aromatic ring and the acylium ion. The transition state of this step is of high energy and resembles the structure of the unstable arenium ion intermediate.

Computational chemistry, using methods like Density Functional Theory (DFT), allows for the modeling of these transition states. acs.org For the electrophilic attack on benzo[b]thiophene, calculations would focus on the energy barriers for attack at different positions (e.g., C2, C3, C4, C5, C6, C7). The transition state involves the partial formation of the new C-C bond while the aromaticity of the ring is being disrupted. The relative energies of these transition states determine the regioselectivity of the reaction under kinetic control.

For instance, in related palladium-catalyzed C-H arylations of benzo[b]thiophene, DFT calculations have been used to determine the free energy barriers of the carbopalladation step, providing insight into the reaction pathway and the factors controlling regioselectivity. acs.org Similar principles apply to Friedel-Crafts acylation, where the stability of the transition state leading to the sigma complex is paramount. The lower the energy of the transition state for attack at a specific position, the faster the reaction at that site.

Kinetic and Thermodynamic Considerations in Reaction Control

The regioselectivity of the acylation of benzo[b]thiophene is governed by a balance of kinetic and thermodynamic factors. dalalinstitute.com The various positions on the ring exhibit different levels of reactivity.

Kinetic Control : This regime favors the product that is formed the fastest, meaning the reaction proceeds via the lowest activation energy pathway. dalalinstitute.comucla.edu This is often achieved under milder conditions, such as lower temperatures and shorter reaction times. The product formed is known as the kinetic product.

Thermodynamic Control : This regime favors the most stable product. It requires conditions that allow for the reaction to be reversible, such as higher temperatures and longer reaction times. dalalinstitute.comucla.edu Under these conditions, even if a less stable kinetic product is formed initially, it can revert to the starting materials and eventually form the more stable thermodynamic product.

In the context of electrophilic substitution on benzo[b]thiophene, different positions might be favored under different conditions. The distribution of isomers can be highly dependent on the specific electrophile, the catalyst used, and the reaction temperature. imperial.ac.uk For the synthesis of 1-Butanone, 1-benzo[b]thien-5-yl-, reaction conditions must be carefully selected to favor attack at the C5 position over other potentially reactive sites like C2 or C3 in the thiophene ring or other positions on the benzene ring. While the C2 and C3 positions are often highly reactive in thiophenes, acylation of benzo[b]thiophene can be directed to the benzene ring under certain Friedel-Crafts conditions. The choice to form the C5-acylated product is a result of navigating these complex reactivity patterns, potentially favoring a thermodynamically more stable product or using specific conditions that direct the electrophile to that position.

Table 2: Principles of Reaction Control

FactorKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Governing Principle Lowest activation energyMost stable product
Reversibility Reaction is irreversible or quenched quicklyReaction is reversible

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods would provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.netelsevierpure.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). elsevierpure.com The energy gap between the HOMO and LUMO (Egap) is a key indicator of a molecule's kinetic stability and polarizability. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov For 1-Butanone, 1-benzo[b]thien-5-yl-, identifying the location and energy of these orbitals would be the first step in predicting its behavior in chemical reactions.

Parameter Significance in Reactivity Analysis
HOMO Energy Correlates with ionization potential; higher energy indicates greater electron-donating ability.
LUMO Energy Correlates with electron affinity; lower energy indicates greater electron-accepting ability.
HOMO-LUMO Gap Indicates chemical stability and polarizability; a smaller gap suggests higher reactivity.

This table represents a generalized framework for FMO analysis. Specific energy values for 1-Butanone, 1-benzo[b]thien-5-yl- are not available in the surveyed literature.

Molecular Modeling and Conformational Analysis of 1-Butanone, 1-benzo[b]thien-5-yl-

The three-dimensional shape of a molecule is critical to its function, particularly in biological systems where it must interact with specific receptors or enzymes. Molecular modeling techniques, such as molecular mechanics, are used to perform conformational analysis. nih.gov For 1-Butanone, 1-benzo[b]thien-5-yl-, this would involve identifying the most stable conformations (lowest energy shapes) by analyzing the rotation around single bonds, particularly the bond connecting the butyryl group to the benzo[b]thiophene ring. This analysis would reveal the preferred spatial arrangement of the atoms, which is essential for understanding its potential interactions with biological targets.

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry can be used to model entire reaction pathways, helping to predict the feasibility and selectivity of chemical transformations. nih.gov By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction mechanisms. For 1-Butanone, 1-benzo[b]thien-5-yl-, this could be applied to predict the outcomes of, for example, its reduction, oxidation, or reactions at the carbonyl group or the aromatic ring.

Structure-Reactivity Relationships from a Computational Perspective

By systematically modifying the structure of 1-Butanone, 1-benzo[b]thien-5-yl- in silico (e.g., by changing the length of the alkyl chain or adding substituents to the ring) and calculating the resulting changes in electronic properties and reactivity indices, a computational structure-reactivity relationship can be established. elsevierpure.com This approach can accelerate the discovery of new derivatives with desired properties by prioritizing the synthesis of the most promising candidates.

Advanced Research Applications of 1 Butanone,1 Benzo B Thien 5 Yl and Its Derivatives

Role as Synthetic Precursors in Complex Chemical Syntheses

The benzo[b]thiophene framework, and by extension its ketone derivatives like 1-Butanone, 1-benzo[b]thien-5-yl-, are highly valued as building blocks in organic synthesis. Their utility stems from the reactivity of the heterocyclic ring and the attached functional groups, which allow for a multitude of chemical transformations. Researchers have developed numerous efficient methods for constructing the benzo[b]thiophene skeleton, which can then be further elaborated into more complex structures. acs.org

These synthetic strategies are diverse and include:

Cyclization Reactions: Various cyclization techniques are employed to form the benzo[b]thiophene core. organic-chemistry.org These can be catalyzed by different agents, including Lewis acids and bases. organic-chemistry.org

Transition Metal Catalysis: Palladium- and rhodium-catalyzed reactions are particularly prominent in the synthesis of benzo[b]thiophenes. researchgate.net For instance, a rhodium-catalyzed three-component reaction involving arylboronic acids, alkynes, and elemental sulfur provides a regioselective route to these heterocycles.

Metal-Free Syntheses: To create more economical and environmentally friendly processes, methods that avoid transition metals have been developed. One such approach involves the reaction of o-halovinylbenzenes with potassium sulfide. organic-chemistry.org

Once the benzo[b]thiophene ketone scaffold is formed, it can be a precursor to a wide array of other molecules. For example, it can be a starting point for the synthesis of benzo[b]thiophene-chalcone hybrids, which are of interest for their biological activities. The ketone functional group itself is a versatile handle for further chemical modifications, enabling the construction of intricate molecular architectures for pharmaceutical and materials science applications. acs.org

Contributions to Heterocyclic Medicinal Chemistry (Focus on scaffold design and synthesis)

The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.net This is due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets. researchgate.netrsc.org Consequently, 1-Butanone, 1-benzo[b]thien-5-yl- and its derivatives are of significant interest in the design and synthesis of new therapeutic agents.

The benzo[b]thiophene core is a key component in a variety of pharmacologically active molecules, demonstrating activities such as:

Antimicrobial researchgate.netrsc.org

Anticancer researchgate.netrsc.org

Anti-inflammatory researchgate.netrsc.org

Antioxidant researchgate.net

Antitubercular researchgate.net

Antidiabetic researchgate.net

The structural similarity of benzo[b]thiophene derivatives to known active compounds makes them excellent candidates for the development of new lead molecules in drug design. researchgate.netrsc.org Medicinal chemists focus on synthesizing libraries of these compounds with diverse substitutions to explore their structure-activity relationships (SAR). For instance, the combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group has led to the discovery of potent antibacterial agents against multidrug-resistant Staphylococcus aureus. nih.gov Furthermore, some benzo[b]thiophene derivatives have been investigated as inhibitors of enzymes like alkaline phosphatases, which are implicated in conditions such as osteoarthritis. nih.gov The design of hybrid molecules, such as those merging a benzo[b]thiophene core with a chalcone (B49325) structure, is another strategy to enhance biological activity.

Derivative Class Biological Activity Reference
Benzo[b]thiophene AcylhydrazonesAntibacterial (against MRSA) nih.gov
Benzothiopheno-tetramisoleAlkaline Phosphatase Inhibition nih.gov
Benzo[b]thiophene-chalcone hybridsCholinesterase Inhibition tandfonline.com
General Benzo[b]thiophenesAnticancer, Antimicrobial, Anti-inflammatory researchgate.netrsc.org

Development of Functional Materials Utilizing Benzo[b]thiophene Ketones

The unique electronic and photophysical properties of the benzo[b]thiophene core have led to its use in the development of advanced functional materials.

Organic Electronics and Semiconductor Design Principles

Benzo[b]thiophene derivatives are at the forefront of research in organic electronics, particularly as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The performance of these materials is intrinsically linked to their molecular structure and solid-state packing.

A key design principle is the creation of rigid and planar molecular structures, which facilitates strong intermolecular π-π stacking and efficient charge transport. The nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) framework, a larger, more extended version of the basic benzo[b]thiophene structure, is a prime example of a high-performance organic semiconductor. Derivatives of BTBT have demonstrated very high charge carrier mobilities in OFETs.

The introduction of ketone functionalities and other substituents onto the benzo[b]thiophene core allows for the fine-tuning of its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is critical for optimizing the performance of organic electronic devices. For instance, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and shown to be solution-processable organic semiconductors. youtube.com

Compound/Derivative Application Key Property Reference
nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivativesOrganic Field-Effect Transistors (OFETs)High charge carrier mobility
2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiopheneOrganic Field-Effect Transistors (OFETs)p-channel behavior, high on/off ratio youtube.com
bisDMFABT-Th-MMNOrganic Solar CellsHigh open-circuit voltage dergipark.org.tr

Photophysical Applications of Benzo[b]thiophene Chromophores

The fusion of benzene (B151609) and thiophene (B33073) rings in benzo[b]thiophene results in a chromophore with interesting photophysical properties. Compared to its individual components, benzo[b]thiophene exhibits enhanced fluorescence. This inherent emissive character makes its derivatives attractive for applications in various optical and electronic devices.

The absorption and emission characteristics of benzo[b]thiophene-based chromophores can be systematically tailored by extending the π-conjugated system. For example, the synthesis of benzo[c]thiophene-based vinylenes has been explored to create new fluorescent materials. Theoretical studies on benzo[b]thiophene-based chromophores with an acceptor-π-acceptor (A–π–A) configuration have shown that their absorption can be shifted into the visible region, making them potentially useful for organic solar cells.

Furthermore, the rigidity and tunable fluorescence of these chromophores have led to their use in developing electrochemiluminescence (ECL) sensors. A series of thiophene-based π-conjugated chromophores, including those with benzo[c]thiophene (B1209120) units, have demonstrated stable ECL, enabling the sensitive detection of molecules like dopamine (B1211576).

Chromophore System Key Photophysical Property Potential Application Reference
Benzo[b]thiopheneMore emissive than benzene or thiopheneCore for fluorescent molecules
Benzo[c]thiophene-based vinylenesTunable absorption and emissionFluorescent materials
A–π–A Benzo[b]thiophene chromophoresAbsorption in the visible regionOrganic solar cells
Thiophene-based π-conjugated chromophoresStable electrochemiluminescence (ECL)ECL sensors for dopamine detection

Catalytic Applications and Ligand Design

The application of benzo[b]thiophene ketones and their derivatives in catalysis and ligand design is an emerging area of research. While the synthesis of benzo[b]thiophenes often relies on transition metal catalysts, the use of these heterocyclic compounds themselves as part of a catalytic system is less common.

However, the inherent electronic properties and the potential for functionalization make them intriguing candidates for ligand design in transition metal catalysis. The sulfur and oxygen atoms in a molecule like 1-Butanone, 1-benzo[b]thien-5-yl- could potentially act as donor atoms to coordinate with a metal center.

Recent research has shown that benzo[b]thiophene-functionalized thiosemicarbazone ligands can be used to synthesize organoruthenium complexes with potential anticancer activity. youtube.com In these complexes, the benzo[b]thiophene moiety is part of a larger ligand that coordinates to the ruthenium metal center. This demonstrates the feasibility of incorporating the benzo[b]thiophene scaffold into catalytically active metal complexes.

Furthermore, some benzo[b]thiophene derivatives have been investigated as organocatalysts. For example, 3-iodo-2-(p-tolyl)benzo[b]thiophene has been shown to act as an anode catalyst for hydrazine (B178648) electrooxidation in fuel cells. The development of chiral benzo[b]thiophene-fused dihydropyridine (B1217469) derivatives has been achieved through asymmetric organocatalysis, highlighting the potential of using benzo[b]thiophene-based molecules to induce stereoselectivity in chemical reactions. rsc.org

While the direct use of 1-Butanone, 1-benzo[b]thien-5-yl- as a catalyst or ligand is not yet widely reported, the broader class of benzo[b]thiophene derivatives shows promise in this field, suggesting a potential avenue for future research and development.

Conclusion and Future Research Perspectives

Summary of Current Understanding

The benzo[b]thiophene core is recognized as a "privileged structure" in drug discovery due to its presence in a multitude of biologically active compounds. nih.gov This sulfur-containing heterocyclic system is a versatile scaffold for developing new therapeutic agents. nih.govresearchgate.net Derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, and anticonvulsant properties. nih.govresearchgate.net

The aromaticity and the electron-rich sulfur atom of the benzo[b]thiophene core are key to its ability to interact with biological targets and to stabilize metal centers in coordination compounds. researchgate.net The addition of a ketone functional group, as seen in 1-Butanone, 1-benzo[b]thien-5-yl-, provides a critical point for modifying the molecule's electronic properties and for establishing specific interactions, such as hydrogen bonds, with biological receptors. Research has shown that ketone derivatives of benzo[b]thiophene exhibit significant potential, for instance, showing a higher affinity for the serotonin (B10506) transporter (SERT) compared to their alcohol counterparts in studies related to antidepressant activity. unav.edu The strategic placement of substituents on both the thiophene (B33073) and benzene (B151609) rings is crucial for tuning the desired biological activity. nih.gov

Unaddressed Challenges in Synthesis and Derivatization

Despite the development of numerous synthetic routes to benzo[b]thiophenes, significant challenges persist. Traditional methods like Friedel–Crafts acylation for introducing ketone groups often suffer from limitations such as poor regioselectivity, the need for excess Lewis acids, and the generation of environmentally harmful byproducts. mdpi.com Furthermore, these methods may have poor yields when using deactivated acyl chlorides. mdpi.com

A major hurdle in the field is the reliance on transition-metal catalysts, particularly palladium, for cross-coupling reactions to build the benzo[b]thiophene skeleton or to append substituents. researchgate.net While effective, these catalysts are costly and can introduce metal impurities into the final products, which is a significant concern for pharmaceutical applications. organic-chemistry.org Consequently, developing transition-metal-free synthetic methods is a key area of ongoing research. organic-chemistry.org

The synthesis of specific, functionalized derivatives also presents distinct difficulties. For example, the synthesis of 3-fluoro-substituted benzo[b]thiophenes has proven to be particularly challenging, with some established electrophilic cyclization methodologies failing to produce the desired product. nih.gov Similarly, efforts to create certain brominated analogues have been unsuccessful under various conditions, highlighting gaps in the current synthetic toolkit. nih.gov Overcoming these challenges to allow for the efficient and controlled synthesis of a wider variety of derivatives is essential for comprehensive structure-activity relationship (SAR) studies.

Emerging Trends in Benzo[b]thiophene Ketone Research

Current research is focused on harnessing the benzo[b]thiophene ketone scaffold for novel and highly specific therapeutic applications. One major trend is the design of hybrid molecules, where the benzo[b]thiophene ketone moiety is combined with other pharmacophores to create multifunctional drugs. nih.gov This strategy aims to enhance biological activity and improve pharmacokinetic properties. nih.gov

Key emerging applications include:

Rapid-Onset Antidepressants: Researchers are designing benzo[b]thiophene derivatives that act as dual-acting agents, targeting multiple serotonin receptors or combining serotonin reuptake inhibition with receptor antagonism. unav.eduresearchgate.net Compounds have been identified that show significant antidepressant effects in preclinical models, even after acute treatment, suggesting the potential for a faster onset of action than traditional therapies. unav.eduresearchgate.net

Neurodegenerative Disease Therapeutics: A new class of benzo[b]thiophene-chalcone hybrids is being investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. mdpi.comnih.gov These compounds aim to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and molecular docking studies are being used to rationalize their binding modes and guide the design of more potent and selective inhibitors. nih.gov

Targeted Anticancer Agents: Scientists are moving beyond general cytotoxicity and developing benzo[b]thiophene derivatives that target specific signaling pathways implicated in cancer progression. For example, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized to inhibit the RhoA/ROCK pathway, which is crucial for tumor cell growth and metastasis. nih.gov

Combating Antimicrobial Resistance: To address the urgent threat of multidrug-resistant bacteria, researchers are combining the benzo[b]thiophene nucleus with other functional groups known for antimicrobial activity, such as acylhydrazones. nih.gov This has led to the identification of compounds effective against clinically isolated strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Potential for Interdisciplinary Research Endeavors

The future of research on 1-Butanone, 1-benzo[b]thien-5-yl- and related compounds lies in fostering collaborations across multiple scientific disciplines. The inherent properties of the benzo[b]thiophene core make it a molecule of interest not only in medicine but also in materials science.

Medicinal Chemistry and Pharmacology: The development of benzo[b]thiophene ketones as drugs for complex diseases like depression, Alzheimer's, and cancer requires a synergistic effort. nih.govnih.gov Synthetic chemists are needed to create libraries of diverse derivatives, while pharmacologists and biologists are essential for evaluating their efficacy, mechanism of action, and safety profiles. mdpi.comnih.gov

Materials Science and Organic Electronics: Beyond biology, benzo[b]thiophene-based structures, such as nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT), are being explored as organic semiconductors for use in organic field-effect transistors (OFETs). researchgate.netrsc.org Research into how the introduction of ketone functionalities and different substitution patterns affects properties like charge mobility, thermal stability, and thin-film packing could open up new applications in flexible electronics and sensors. researchgate.net This creates a clear path for collaboration between synthetic organic chemists and materials scientists.

Computational Chemistry and Molecular Modeling: In silico studies are becoming indispensable. Molecular docking is already being used to predict the binding interactions of benzo[b]thiophene ketones with enzyme targets like cholinesterases. nih.gov Expanding these computational approaches can help predict ADME (absorption, distribution, metabolism, and excretion) properties, guide the rational design of new derivatives with improved potency and selectivity, and reduce the time and cost of drug discovery. nih.gov

By integrating expertise from these diverse fields, the scientific community can fully unlock the potential of the benzo[b]thiophene ketone scaffold, leading to the development of novel therapeutics and advanced functional materials.

Q & A

What are the standard synthetic routes for preparing 1-Butanone,1-benzo[b]thien-5-yl- derivatives, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
A common approach involves Friedel-Crafts acylation, where benzo[b]thiophene derivatives react with butanone in the presence of strong acids (e.g., HCl or H₂SO₄) under reflux conditions . Optimizing reaction parameters like temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants can improve yields. For example, brominated derivatives (e.g., 2-bromo-N-[2-aroyl-1-benzo[b]thien-5-yl]acetamide) are synthesized via nucleophilic substitution using bromo/iodo reagents, achieving yields of 71–86% under controlled solvent systems (e.g., ethyl acetate/petroleum ether) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.